molecular formula C22H22BrN5OS B2769465 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-39-1

7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2769465
CAS No.: 1021209-39-1
M. Wt: 484.42
InChI Key: ZRZKCGXIGHPFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • Ethylsulfanyl substituent at position 2: A thioether group that may influence lipophilicity and metabolic stability.
  • N-(2-methylphenyl)carboxamide at position 6: Provides hydrogen-bonding capacity and modulates solubility.
  • Methyl group at position 5: Contributes to steric shielding and structural rigidity.

Properties

IUPAC Name

7-(4-bromophenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZKCGXIGHPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1021209-39-1) has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22BrN5OS
  • Molecular Weight : 484.4 g/mol
  • Structural Features : The compound features a triazolo-pyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing a triazole ring often exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group in this compound may enhance its ability to interact with microbial targets. A study exploring similar triazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeTarget OrganismIC50 (μM)
Compound D1AntibacterialE. coli25
Compound D2AntifungalCandida albicans15
Compound D3AntibacterialStaphylococcus aureus20

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Similar compounds have been tested against various cancer cell lines, including human breast adenocarcinoma (MCF-7). For instance, derivatives of triazole-thiones have shown promising results with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Triazole Derivative AMCF-7 (Breast Cancer)18.0
Triazole Derivative BHCT-116 (Colon Cancer)12.5
Triazole Derivative CT47D (Breast Cancer)27.3

The biological activity of 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cellular processes critical for microbial growth or cancer cell proliferation.
  • DNA Interaction : The triazole moiety could intercalate into DNA or bind to DNA repair enzymes, disrupting replication in cancer cells.
  • Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various triazole derivatives for their anticancer properties. Among these, certain derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for standard chemotherapeutics like cisplatin .

Furthermore, molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest that structural modifications can significantly enhance bioactivity.

Scientific Research Applications

Anticancer Properties

  • Mechanism of Action :
    • Triazolo[1,5-a]pyrimidines have been identified as potential inhibitors of key proteins involved in cancer progression. The structural modifications in this compound suggest it may interact with the MDM2-p53 protein-protein interaction, a pathway crucial for tumor suppression .
    • Studies have shown that derivatives of triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
  • Case Studies :
    • Research has demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The introduction of bromine and ethylsulfanyl groups in the structure may enhance these effects by increasing lipophilicity and improving cellular uptake .

Antimicrobial Activity

  • Broad-Spectrum Activity :
    • Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria. The introduction of the ethylsulfanyl group is hypothesized to contribute to increased antibacterial activity by disrupting bacterial cell membranes .
  • Research Findings :
    • In vitro studies have indicated that derivatives exhibit effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest a potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationship (SAR)

The efficacy of 7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be attributed to specific structural features:

Structural FeatureImpact on Activity
Bromophenyl GroupEnhances interaction with biological targets due to increased electron density.
Ethylsulfanyl GroupIncreases solubility and membrane permeability.
Methyl SubstituentModulates lipophilicity and steric hindrance affecting receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares key triazolo-pyrimidine carboxamide derivatives from and :

Compound Name / Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Substituents
Target Compound: 7-(4-Bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-... N/A N/A ~520 (estimated) 4-Bromophenyl, ethylsulfanyl
5j: 2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-... 43 319.9–320.8 453.17 Nitrophenyl, trimethoxyphenyl
5k: 2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-... 54 280.1–284.3 513.09 4-Bromophenyl, trimethoxyphenyl
8: 7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-... N/A N/A 473.55 Methoxyphenyl, thienyl

Key Observations:

  • Substituent Effects on Melting Points : Compounds with electron-withdrawing groups (e.g., nitro in 5j) exhibit higher melting points (>300°C), likely due to enhanced dipole interactions and crystallinity. Brominated analogs (e.g., 5k) show lower melting points (~280°C), suggesting reduced packing efficiency .
  • Molecular Weight: The target compound’s bromophenyl and ethylsulfanyl groups increase its molecular weight compared to methoxy- or amino-substituted analogs.

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : and highlight intermolecular interactions (e.g., hydrogen bonds, π-stacking) in triazolo-pyrimidines with chlorophenyl groups. The target compound’s bromophenyl moiety may promote stronger van der Waals interactions than fluorine () or methoxy groups .
  • NMR Shifts: Ethylsulfanyl protons in the target compound would resonate near δ 1.3–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂), distinct from amino (~δ 5–6 ppm) or thienyl (~δ 7–8 ppm) groups in analogs .

Q & A

Basic Research Questions

What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Core Formation : Cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or aldehydes to construct the triazolopyrimidine core .
  • Substitution Reactions : Introduction of the 4-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution, and attachment of the ethylsulfanyl moiety using alkylation or thiol-ene reactions .
  • Carboxamide Functionalization : Coupling the pyrimidine core with 2-methylphenylamine using carbodiimide-mediated amidation .

Key reagents include dimethylformamide (DMF) as a solvent and sodium acetate as a base. Reaction temperatures range from 80–120°C, with yields optimized via microwave-assisted synthesis (e.g., 30-minute reactions at 323 K) .

How is the compound structurally characterized?

Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry (e.g., ethylsulfanyl at C2, bromophenyl at C7) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C₂₃H₂₁BrN₆OS, MW 509.42 g/mol) .
  • X-ray Crystallography : Resolves planar triazolopyrimidine core geometry and intermolecular interactions (e.g., π-π stacking) .

What key functional groups influence its chemical properties?

  • Ethylsulfanyl Group : Enhances lipophilicity and influences metabolic stability .
  • 4-Bromophenyl : Participates in halogen bonding with biological targets (e.g., enzyme active sites) .
  • Carboxamide : Enables hydrogen bonding with receptors, critical for binding affinity .

Advanced Research Questions

How can synthesis be optimized for scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 12 hours for cyclocondensation) .
  • Catalyst Optimization : Use of APTS (3-aminopropyltriethoxysilane) improves yields in one-pot reactions by 15–20% .
  • Solvent Selection : Ethanol/water mixtures enhance green chemistry metrics while maintaining >90% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.